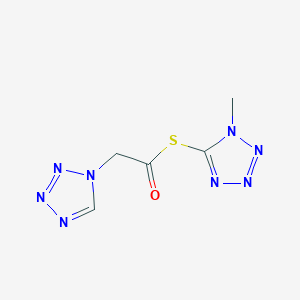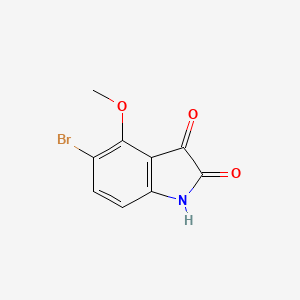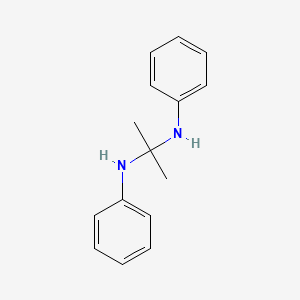
S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their unique properties, including high nitrogen content and stability, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
The synthesis of S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate involves several steps. One common method includes the reaction of 1-methyl-1H-tetrazole-5-thiol with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like ethyl acetate under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes . Its high nitrogen content and stability allow it to participate in complex formation and catalysis, making it valuable in both biological and industrial applications .
Vergleich Mit ähnlichen Verbindungen
S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate can be compared with other tetrazole derivatives, such as:
Di(1H-tetrazol-5-yl)methanone oxime: Known for its high nitrogen content and stability, used in energetic materials.
Losartan potassium: A tetrazole-based drug used as an antihypertensive agent.
(1H-tetrazol-5-yl)methyl pyridine: Used in coordination chemistry and material science.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other tetrazole derivatives .
Eigenschaften
CAS-Nummer |
89200-62-4 |
|---|---|
Molekularformel |
C5H6N8OS |
Molekulargewicht |
226.22 g/mol |
IUPAC-Name |
S-(1-methyltetrazol-5-yl) 2-(tetrazol-1-yl)ethanethioate |
InChI |
InChI=1S/C5H6N8OS/c1-12-5(7-9-10-12)15-4(14)2-13-3-6-8-11-13/h3H,2H2,1H3 |
InChI-Schlüssel |
CGGSFDRXEWCXGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)SC(=O)CN2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)










![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)

